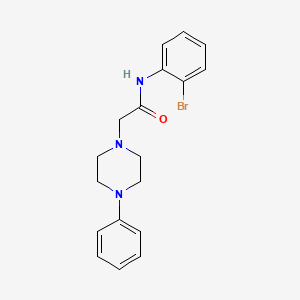

![molecular formula C17H19ClN2O2S B2487641 2-[1-(4-甲基苯磺酰)-1H-吲哚-6-基]乙基胺盐酸盐 CAS No. 1707367-92-7](/img/structure/B2487641.png)

2-[1-(4-甲基苯磺酰)-1H-吲哚-6-基]乙基胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

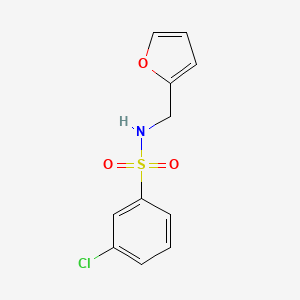

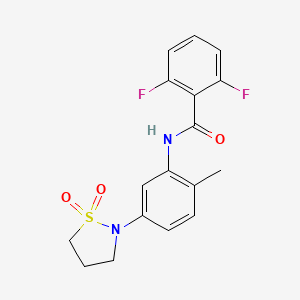

The compound "2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride" is a chemically synthesized molecule that likely serves a role in various chemical and pharmaceutical research contexts. It belongs to a class of compounds that are derivatives of indole, modified with a sulfonyl group and an ethanamine chain, making it a candidate for a range of biological or chemical applications, excluding drug use or dosage considerations.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with the functionalization of an indole core, followed by the introduction of a sulfonyl group and the attachment of an ethanamine chain. For example, compounds with related structures have been synthesized through reactions involving methyleneammonium salts on sodium derivatives or by controlled potential electrolysis of N-(2-nitrophenylthio)amines in specific solvents (Sayo, Yamada, & Michida, 1983).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including UV, IR, 1H NMR, 13C NMR, and MS data. The presence of the sulfonyl and ethanamine groups attached to the indole core significantly influences the compound's electronic and spatial configuration, affecting its reactivity and physical properties. X-ray crystallography provides insights into the compound's precise molecular geometry, showcasing its intramolecular interactions and potential for hydrogen bonding (Bekö, Bats, & Schmidt, 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with primary amines or participation in cycloaddition reactions. The sulfonyl group, in particular, can engage in various chemical transformations, offering multiple pathways for further functionalization or for serving as a protective group during synthesis steps. The compound's reactivity with amines or its ability to form sulfonamides is a key aspect of its chemical behavior (Fukuyama, Jow, & Cheung, 1995).

科学研究应用

合成和化学性质:

- 通过涉及亚甲基铵盐和钠衍生物的反应合成了2-(4-吖啶基)乙胺衍生物,这些衍生物是生物活性胺类的类似物,展示了该化合物在创造生物活性胺类的非苯环类似物方面的实用性。这些化合物在体外显示出对环磷酸腺苷磷酸二酯酶的显著抑制作用,表明具有潜在的生物活性 (Kurokawa, 1983)。

抗菌性能:

- 一项研究聚焦于合成N-烷基/芳基-4-甲基-N-(萘-1-基)苯磺酰胺,展示了这些化合物的抗菌潜力。合成的化合物被发现是有效的抗菌剂,表明这类衍生物在抗菌研究中的相关性 (Abbasi et al., 2015)。

酶抑制和结构分析:

- 合成5-甲基-6-乙酰基取代吲哚和葛兰明衍生物涉及一系列反应,导致结构独特的分子的产生。这些结构通过氢键连接,表明在酶抑制研究中具有潜力 (Kukuljan, Kranjc, & Perdih, 2016)。

毒代动力学和分析毒理学:

- 一项关于NBOMe衍生物的研究,与2-[1-(4-甲基苯磺酰)-1H-吲哚-6-基]乙胺盐酸盐有关,突出了理解药物相互作用和排泄途径的重要性。该研究关注毒代动力学数据有助于识别物质滥用和中毒案例 (Richter et al., 2019)。

生物膜抑制和细胞毒性:

- 合成并评估了新型N-烷基/芳基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-硝基苯磺酰胺对细菌菌株如大肠杆菌和枯草芽孢杆菌的生物膜抑制作用。合成的分子展示了适当的生物膜抑制作用,并显示出轻微的细胞毒性 (Abbasi et al., 2020)。

受体激动剂衍生物的合成:

- 描述了一种5-HT 1A激动剂的高效合成方法,其中关键步骤涉及对1-对甲苯磺酰基)吲哚-4-乙酰氯的弗里德尔-克拉夫斯酰化。这项研究表明了该化合物在创造潜在的受体激动剂方面的相关性 (Lin et al., 1994)。

安全和危害

未来方向

Given the limited information available on “2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride”, there are many potential directions for future research. These could include exploring its synthesis, understanding its chemical reactivity, investigating its potential biological activity, and assessing its safety profile .

属性

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S.ClH/c1-13-2-6-16(7-3-13)22(20,21)19-11-9-15-5-4-14(8-10-18)12-17(15)19;/h2-7,9,11-12H,8,10,18H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDKMOPGYLNYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

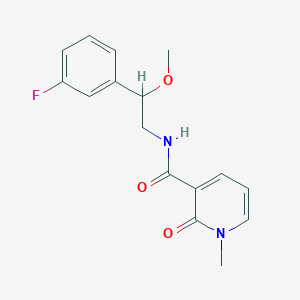

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)

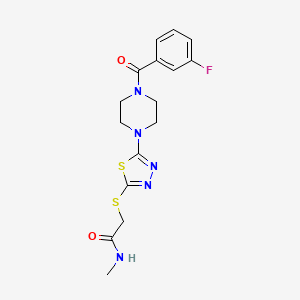

![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)

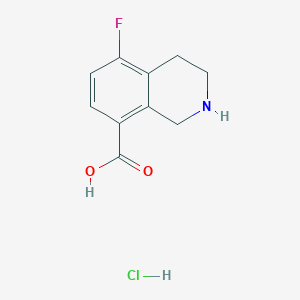

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)